molecular formula C11H16O3 B11967211 3-(2-Methylbenzyloxy)-1,2-propanediol CAS No. 79906-62-0

3-(2-Methylbenzyloxy)-1,2-propanediol

Cat. No.: B11967211
CAS No.: 79906-62-0
M. Wt: 196.24 g/mol
InChI Key: PYDFXJCTDLAHDG-UHFFFAOYSA-N
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Description

3-(2-Methylbenzyloxy)-1,2-propanediol is an organic compound with a molecular formula of C11H16O3 It is characterized by the presence of a benzyloxy group attached to a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbenzyloxy)-1,2-propanediol typically involves the reaction of 2-methylbenzyl alcohol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophile to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbenzyloxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Methylbenzyloxy)-1,2-propanediol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylbenzyloxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzyl alcohol: A precursor in the synthesis of 3-(2-Methylbenzyloxy)-1,2-propanediol.

    Epichlorohydrin: Another precursor used in the synthesis process.

    Benzyl alcohol: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its benzyloxy group and propanediol backbone make it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

79906-62-0

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

3-[(2-methylphenyl)methoxy]propane-1,2-diol

InChI

InChI=1S/C11H16O3/c1-9-4-2-3-5-10(9)7-14-8-11(13)6-12/h2-5,11-13H,6-8H2,1H3

InChI Key

PYDFXJCTDLAHDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COCC(CO)O

Origin of Product

United States

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